molecular formula C4H8Cl2N2O B1406738 Oxazol-5-ylmethanamine dihydrochloride CAS No. 1375068-54-4

Oxazol-5-ylmethanamine dihydrochloride

Cat. No.: B1406738
CAS No.: 1375068-54-4
M. Wt: 171.02 g/mol
InChI Key: IQWZWXSBVWBWRB-UHFFFAOYSA-N
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Description

Oxazol-5-ylmethanamine dihydrochloride is a chemical compound belonging to the class of organic compounds known as oxazoles. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is typically found as a white crystalline powder that is soluble in water . It has a molecular weight of 171.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazol-5-ylmethanamine dihydrochloride involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoethanol with glyoxal can yield the oxazole ring, which is then further modified to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxazol-5-ylmethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction may produce oxazol-5-ylmethanol .

Scientific Research Applications

Oxazol-5-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of oxazol-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the resulting chemical properties. Its solubility in water and reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,3-oxazol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWZWXSBVWBWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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